デカン酸CoA

説明

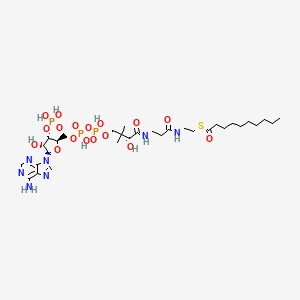

Decanoyl coenzyme A is a thioester of decanoic acid and coenzyme A. It is a medium-chain fatty acyl-coenzyme A that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of decanoic acid . This compound plays a significant role in various biochemical processes, particularly in fatty acid metabolism.

科学的研究の応用

Decanoyl coenzyme A has numerous applications in scientific research:

Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.

Biology: Plays a role in studying fatty acid metabolism and energy production in cells.

Medicine: Investigated for its potential in treating metabolic disorders and as a biomarker for certain diseases.

Industry: Utilized in the production of biofuels and biodegradable plastics.

作用機序

デカン酸コエンザイムAは、主に脂肪酸代謝における役割を通じてその効果を発揮します。それはβ酸化に関与する酵素の基質として働き、アセチル-コエンザイムAの生成につながります。アセチル-コエンザイムAはクエン酸回路に入り、エネルギーを生成します。 また、ミトコンドリアにおけるクエン酸シンターゼとグルタミン酸デヒドロゲナーゼの活性を阻害します 。 さらに、大腸菌の脂肪酸代謝調節タンパク質FadRに結合します .

類似の化合物:

- オクタン酸コエンザイムA

- ラウリン酸コエンザイムA

- パルミチン酸コエンザイムA

- ステアリン酸コエンザイムA

比較: デカン酸コエンザイムAは、中鎖の長さのためにユニークで、短鎖と長鎖の両方の脂肪酸代謝経路に関与できます。オクタン酸コエンザイムAと比較して、炭素鎖が長く、疎水性が高く、水への溶解性が低くなります。 ラウリン酸コエンザイムAやパルミチン酸コエンザイムAと比較して、鎖が短いため、特定の酵素反応では反応性が高くなります .

生化学分析

Biochemical Properties

Decanoyl-CoA interacts with several enzymes, proteins, and other biomolecules. It is a substrate for the enzyme acyl-CoA dehydrogenase, which catalyzes the first step of mitochondrial beta-oxidation . This interaction involves the transfer of electrons from Decanoyl-CoA to the enzyme, leading to the production of (2E)-decenoyl-CoA .

Cellular Effects

Decanoyl-CoA influences various cellular processes. It is involved in the beta-oxidation pathway, a crucial metabolic process that breaks down fatty acids to produce energy . The accumulation of Decanoyl-CoA and similar esters in cells can lead to metabolic defects, particularly in the acyl-CoA dehydrogenation steps of the branched-chain amino acids, lysine, and 5-hydroxy lysine .

Molecular Mechanism

The molecular mechanism of Decanoyl-CoA primarily involves its role in the beta-oxidation pathway. It binds to the active site of acyl-CoA dehydrogenase, leading to the transfer of electrons and the conversion of Decanoyl-CoA to (2E)-decenoyl-CoA . This reaction represents the first step of the beta-oxidation process, which ultimately leads to the production of energy in the form of ATP.

Temporal Effects in Laboratory Settings

The effects of Decanoyl-CoA can change over time in laboratory settings. For instance, the activity of acyl-CoA dehydrogenase on Decanoyl-CoA can vary depending on temperature and the presence of molecular chaperones

Metabolic Pathways

Decanoyl-CoA is involved in the beta-oxidation pathway, a crucial metabolic process that breaks down fatty acids to produce energy . It interacts with the enzyme acyl-CoA dehydrogenase in this pathway

Subcellular Localization

Decanoyl-CoA is primarily localized in the mitochondria, where it participates in the beta-oxidation pathway

準備方法

合成経路と反応条件: デカン酸コエンザイムAは、デカン酸とコエンザイムAを、アデノシン三リン酸やマグネシウムイオンなどの活性化剤の存在下で反応させることによって合成できます。 この反応は通常、約7.5のpHの水性媒体中で行われます .

工業生産方法: デカン酸コエンザイムAの工業生産は、アシル-コエンザイムAシンテターゼなどの特定の酵素を用いた酵素合成によって行われます。この方法は、高い特異性と収率を保証します。 生成物は、その後、イオン交換クロマトグラフィーを使用して精製されます .

反応の種類:

酸化: デカン酸コエンザイムAは、脂肪酸がミトコンドリアで分解されてアセチル-コエンザイムAを生成する代謝過程であるβ酸化を受けます.

還元: 特定の条件下では、デカン酸とコエンザイムAを形成するために還元できます。

置換: デカン酸コエンザイムAは、デカン酸基が他の分子に転移される置換反応に関与できます。

一般的な試薬と条件:

酸化: アシル-コエンザイムAデヒドロゲナーゼ、フラビンアデニンジヌクレオチド、および酸素などの酵素が必要です。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が必要です。

置換: アミンやアルコールなどの求核剤が関与することがよくあります。

主要な生成物:

酸化: アセチル-コエンザイムAとより短い鎖のアシル-コエンザイムA分子。

還元: デカン酸とコエンザイムA。

4. 科学研究への応用

デカン酸コエンザイムAは、科学研究で多くの用途があります。

化学: 酵素反応速度論や機構を研究するための酵素アッセイにおける基質として使用されます。

生物学: 細胞における脂肪酸代謝とエネルギー産生の研究に役立ちます。

医学: 代謝性疾患の治療における潜在的な可能性と、特定の疾患のバイオマーカーとして調査されています。

類似化合物との比較

- Octanoyl coenzyme A

- Lauroyl coenzyme A

- Palmitoyl coenzyme A

- Stearoyl coenzyme A

Comparison: Decanoyl coenzyme A is unique due to its medium-chain length, which allows it to participate in both short-chain and long-chain fatty acid metabolic pathways. Compared to octanoyl coenzyme A, it has a longer carbon chain, making it more hydrophobic and less soluble in water. Compared to lauroyl coenzyme A and palmitoyl coenzyme A, it has a shorter chain, making it more reactive in certain enzymatic processes .

特性

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t20-,24-,25-,26+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKJPHSEFDPYDB-HSJNEKGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925532 | |

| Record name | 9-{5-O-[{[{4-[(3-{[2-(Decanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

921.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264-57-9 | |

| Record name | Decanoyl CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1264-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[{[{4-[(3-{[2-(Decanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。